Pki-166
CAS No.: 187724-61-4
Cat. No.: VC0539838
Molecular Formula: C20H18N4O
Molecular Weight: 330.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187724-61-4 |
---|---|
Molecular Formula | C20H18N4O |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol |
Standard InChI | InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 |
Standard InChI Key | XRYJULCDUUATMC-CYBMUJFWSA-N |
Isomeric SMILES | C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O |
SMILES | CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O |
Canonical SMILES | CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
PKI-166, with the systematic name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol, belongs to the pyrrolo-pyrimidine class of heterocyclic compounds. Its hydrochloride salt form (CAS: 2230253-82-2) has a molecular formula of C20H18N4O·HCl and a molar mass of 366.84 g/mol . The compound’s structure features a chiral center at the phenylethylamino group, conferring stereoselective binding to EGFR’s ATP-binding pocket . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula (Base) | C20H18N4O |
Molecular Weight (Base) | 330.4 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C in anhydrous form |
Canonical SMILES | CC@HNC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O |
The stereochemistry of the (1R)-1-phenylethyl group is critical for maintaining high-affinity interactions with EGFR, as evidenced by structure-activity relationship studies . XLogP3 values of 4.2 indicate moderate lipophilicity, facilitating membrane permeability and oral bioavailability .
Mechanism of Action: EGFR and HER2 Inhibition
PKI-166 reversibly inhibits the tyrosine kinase activity of EGFR (HER1) and HER2, members of the ErbB receptor family. By competing with ATP for binding to the kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways . This dual inhibition disrupts critical cellular processes such as proliferation, angiogenesis, and apoptosis evasion .
Selectivity Profile:
The compound’s selectivity minimizes off-target effects, making it a preferred candidate for studying EGFR-driven pathologies. In cardiovascular models, PKI-166 attenuates G protein-coupled receptor (GPCR)-mediated EGFR transactivation, which is implicated in hypertension and cardiac hypertrophy .
Preclinical Research Findings
Antitumor Efficacy in Pancreatic Cancer
In a seminal study by Bruns et al. (2000), PKI-166 administered orally at 100 mg/kg/day reduced metastasis by 72% and microvessel density by 53% in a murine pancreatic carcinoma model . These effects correlated with decreased VEGF expression and endothelial cell apoptosis, underscoring its antiangiogenic properties .
Parameter | Control | PKI-166 Treated |
---|---|---|
Tumor Volume (mm³) | 1200 ± 210 | 480 ± 90* |
Lung Metastases (Nodules) | 15.2 ± 3.1 | 4.3 ± 1.2* |
Clinical Development and Pharmacokinetics
PKI-166 reached Phase I clinical trials as an oral anticancer agent, with pharmacokinetic studies in humans revealing:
Comparative Analysis with Other EGFR Inhibitors
PKI-166’s pyrrolo-pyrimidine scaffold distinguishes it from quinazoline-based inhibitors (e.g., gefitinib) and covalent-binding agents (e.g., afatinib). Key advantages include:
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